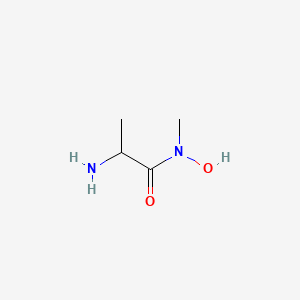![molecular formula C14H10ClNO B14188619 (9-Chlorobenzo[h]isoquinolin-6-yl)methanol CAS No. 919293-15-5](/img/structure/B14188619.png)
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol is a chemical compound with the molecular formula C_16H_11ClNO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted benzo[h]isoquinoline core with a methanol functional group, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated aromatic compound, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of benzo[h]isoquinolin-6-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted isoquinoline derivatives .
Scientific Research Applications
(9-Chlorobenzo[h]isoquinolin-6-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the chloro and methanol groups.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Benzo[h]quinoline: A fused ring system similar to (9-Chlorobenzo[h]isoquinolin-6-yl)methanol but without the chloro and methanol groups.
Uniqueness
This compound is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
919293-15-5 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
(9-chlorobenzo[h]isoquinolin-6-yl)methanol |
InChI |
InChI=1S/C14H10ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-7,17H,8H2 |
InChI Key |
DEZYFMSMLAGIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


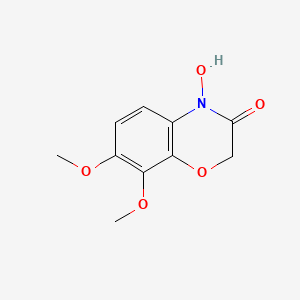
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)
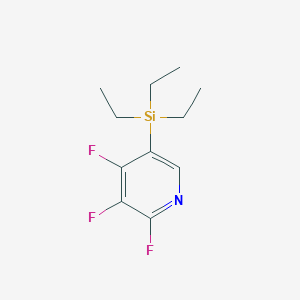
silane](/img/structure/B14188542.png)


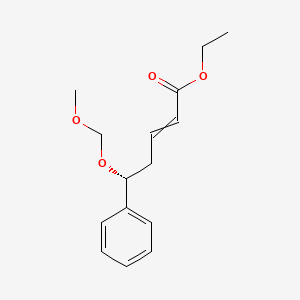
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
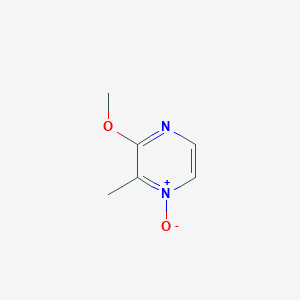

![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
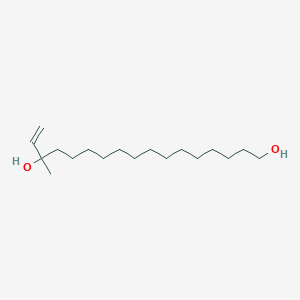
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
